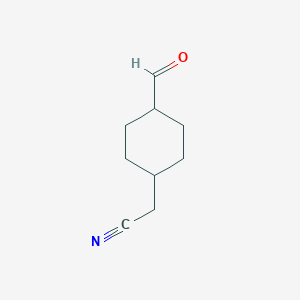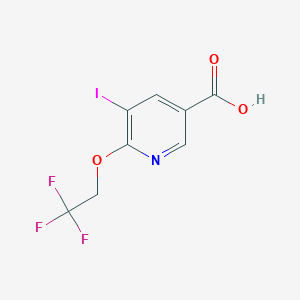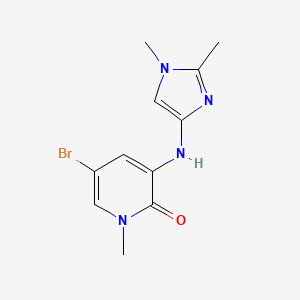![molecular formula C13H19NO3 B8448088 tert-butyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B8448088.png)
tert-butyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate typically involves the reaction of ®-1-(4-hydroxyphenyl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
(R)-1-(4-hydroxyphenyl)ethanol+tert-butyl chloroformateTEA, THF(R)-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate
Industrial Production Methods
In an industrial setting, the production of ®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality compounds.
化学反応の分析
Types of Reactions
®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ®-Tert-butyl 1-(4-oxophenyl)ethylcarbamate.
Reduction: Regeneration of ®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学的研究の応用
®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and van der Waals interactions with biological macromolecules, influencing their function. The carbamate moiety can also interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
®-Tert-butyl 1-(4-oxophenyl)ethylcarbamate: An oxidized derivative with a carbonyl group.
®-Tert-butyl 1-(4-methoxyphenyl)ethylcarbamate: A methoxy-substituted analog.
®-Tert-butyl 1-(4-aminophenyl)ethylcarbamate: An amino-substituted analog.
Uniqueness
®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate is unique due to the presence of the hydroxy group, which imparts specific chemical reactivity and potential biological activity. The combination of the tert-butyl group and the ethylcarbamate moiety further enhances its versatility and applicability in various scientific fields.
特性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC名 |
tert-butyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H19NO3/c1-9(10-5-7-11(15)8-6-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)/t9-/m1/s1 |
InChIキー |
LTCGADYUJGMDCF-SECBINFHSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutyl}methanol](/img/structure/B8448029.png)










